DL-Ppmp

Description

Contextualization within Sphingolipid Metabolism and Glycosphingolipid Biosynthesis

Sphingolipids are a diverse class of lipids that are integral components of cell membranes and also act as signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis mdpi.comfrontiersin.orgwikipedia.orgnih.gov. The metabolism of sphingolipids is a complex network involving synthesis, interconversion, and degradation pathways mdpi.comnih.govmdpi.com.

The de novo synthesis pathway of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine mdpi.commdpi.com. This is followed by a series of enzymatic steps leading to the formation of ceramide, a central molecule in sphingolipid metabolism mdpi.comnih.gov. Ceramide can also be generated through the breakdown of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids via the salvage pathway mdpi.comnih.govmdpi.com.

Glycosphingolipids (GSLs) are a subclass of sphingolipids characterized by the presence of a saccharide moiety attached to the ceramide backbone creative-proteomics.comontosight.ai. The biosynthesis of GSLs is initiated by the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, producing glucosylceramide (GlcCer) creative-proteomics.comontosight.aiapexbt.comresearchgate.net. GlcCer serves as the precursor for the synthesis of more complex GSLs, which are found in cell membranes and are involved in cell-cell recognition, adhesion, and signal transduction nih.gov.

Glucosylceramide Synthase as a Pivotal Regulatory Enzyme in Cellular Processes

Glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase, occupies a pivotal position in sphingolipid metabolism apexbt.comresearchgate.netnih.gov. It is the enzyme responsible for the first committed step in the biosynthesis of all neutral GSLs and gangliosides apexbt.comresearchgate.net. By converting ceramide to glucosylceramide, GCS plays a crucial role in regulating the intracellular levels of ceramide researchgate.netnih.govcapes.gov.br.

Ceramide is a bioactive lipid that can induce growth arrest, differentiation, and apoptosis researchgate.netcapes.gov.brlipidmaps.org. Therefore, the activity of GCS directly impacts the balance between ceramide and its glycosylated product, glucosylceramide, thereby influencing cellular fate researchgate.netnih.govcapes.gov.br. Elevated GCS activity has been observed in some multidrug-resistant cancer cells, suggesting its role in promoting cell survival by reducing pro-apoptotic ceramide levels researchgate.netcapes.gov.br. Conversely, inhibiting GCS activity leads to an accumulation of ceramide, which can induce cytotoxicity nih.gov. This highlights GCS as a key regulatory enzyme with significant implications for various cellular functions and disease states researchgate.netnih.govnih.gov.

Overview of DL-Ppmp as a Research Probe in Sphingolipid Biology

This compound is a synthetic ceramide analog that functions as an inhibitor of glucosylceramide synthase apexbt.comcaymanchem.com. Its structural similarity to ceramide allows it to interfere with the enzymatic activity of GCS, thereby blocking the synthesis of glucosylceramide apexbt.comcaymanchem.com. This inhibitory action makes this compound a valuable research tool for studying the roles of GCS, glucosylceramide, and other downstream glycosphingolipids in various biological processes apexbt.com.

By inhibiting GCS, this compound leads to a decrease in glucosylceramide levels and a concomitant increase in ceramide levels within cells nih.gov. This shift in the balance of sphingolipids allows researchers to investigate the specific functions of these lipids and the consequences of perturbing their metabolism nih.gov. This compound has been utilized in numerous studies to explore the involvement of GCS and glycosphingolipids in processes such as cell growth, differentiation, apoptosis, and multidrug resistance in cancer apexbt.comresearchgate.netcaymanchem.com. It has also been used to study sphingolipid metabolism in pathogenic organisms like Giardia lamblia nih.gov.

Research findings using this compound have demonstrated its ability to inhibit GCS activity across different cell types and organisms. For example, studies have shown that DL-threo-PPMP inhibits glucosylceramide synthase activity in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates caymanchem.com. The concentration required for inhibition can vary depending on the experimental system apexbt.com.

The use of this compound as a research probe has provided valuable insights into the intricate roles of sphingolipids in cellular physiology and pathology. By specifically targeting GCS, this compound allows for the dissection of the functional consequences of altering glycosphingolipid biosynthesis and the interplay between ceramide and glucosylceramide.

Here is a summary of research findings related to this compound's inhibitory activity:

| Study System | DL-threo-PPMP Concentration | Inhibition of GCS Activity | Source |

| MDCK cell homogenates | 20 µM | 70% | caymanchem.com |

| Mouse liver microsomes | 20 µM | 41% | caymanchem.com |

| Mouse brain homogenates | 20 µM | 62% | caymanchem.com |

| Various systems | 2 to 20 µM (IC50 range) | Inhibition demonstrated | apexbt.com |

This compound's utility as a research probe extends to investigating cellular responses influenced by sphingolipid balance. Studies have shown that DL-threo-PPMP can influence cellular pathways such as Akt and ribosomal protein S6 phosphorylation and induce autophagy flux in neurons caymanchem.com.

| Cellular Process Affected | Observation with DL-threo-PPMP | Study System | Source |

| Akt phosphorylation | Reduced | HEK293 cells | caymanchem.com |

| Ribosomal protein S6 phosphorylation | Reduced | HEK293 cells | caymanchem.com |

| Autophagy flux | Increased | Primary mouse neurons | caymanchem.com |

These findings underscore the utility of this compound as a tool to perturb sphingolipid metabolism and study the downstream effects on various cellular processes.

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, commonly known as this compound, is a synthetic ceramide analog that has garnered significant attention in biochemical research due to its inhibitory effects on key enzymes involved in sphingolipid metabolism. Its primary mode of action revolves around the inhibition of glucosylceramide synthase, an enzyme critical for the synthesis of glucosylceramide.

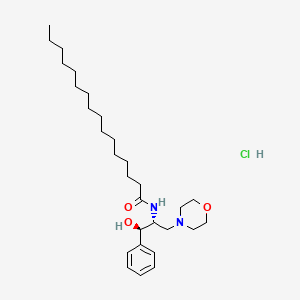

Structure

2D Structure

Properties

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Biochemical Mechanisms of Dl Ppmp

Inhibition of Glucosylceramide Synthase Activity

Glucosylceramide synthase (GCS), also referred to as ceramide glucosyltransferase (CGT), is an enzyme responsible for catalyzing the transfer of a glucose molecule to ceramide, forming glucosylceramide (GlcCer). This step is considered the committed step in the biosynthesis of most glycosphingolipids. DL-PPMP functions as an inhibitor of GCS. apexbt.comnih.gov Inhibition of GCS by this compound blocks the synthesis of GlcCer. nih.gov

Modulation of Intracellular Glucosylceramide Levels

Differential Effects of this compound Stereoisomers and Related Enzymes

This compound is a racemic mixture containing both D-threo and L-threo stereoisomers. These stereoisomers, as well as the DL-threo mixture, can exhibit differential activities on various enzymes within the sphingolipid metabolic pathway beyond just GCS.

Impact on Sphingomyelin (B164518) Synthase Activity

In Plasmodium falciparum-infected erythrocytes, DL-threo-PPMP has been shown to inhibit sphingomyelin synthase activity. This inhibition is thought to occur by mimicking the substrate sphingosine (B13886), leading to a rapid decrease in the enzyme's activity medchemexpress.commedchemexpress.com. The disruption of sphingomyelin synthesis in the parasite's tubovesicular network (TVN) is linked to impaired lipid import and arrested parasite development medchemexpress.commedchemexpress.comresearchgate.netnih.gov. Studies have indicated that this inhibition blocks the proliferation of Plasmodium falciparum and disrupts the interconnected tubular network of TVMs in the host cell cytoplasm medchemexpress.commedchemexpress.com.

Downstream Cellular Signaling Pathway Perturbations

The modulation of sphingolipid metabolism by this compound, particularly the increase in ceramide levels, has significant downstream effects on various cellular signaling pathways.

Influence on Kinase Signaling Pathways (e.g., Akt, ribosomal protein S6)

DL-threo-PPMP has been observed to reduce the phosphorylation of Akt and ribosomal protein S6 (rpS6) in certain cell lines, such as HEK293 cells caymanchem.com. Akt (Protein Kinase B) is a key kinase involved in numerous cellular processes, including survival, proliferation, and growth nih.govebm-journal.orgpnas.org. Ribosomal protein S6 is a component of the 40S ribosomal subunit, and its phosphorylation by S6 kinase (S6K), a downstream target of the mTOR pathway, is associated with increased translation of specific mRNAs, particularly those involved in cell growth and proliferation spandidos-publications.comnih.govpor-journal.comfrontiersin.org. The reduction in Akt and rpS6 phosphorylation suggests that this compound can impact pathways regulating protein synthesis and cell survival signaling caymanchem.comnih.govnih.gov. Inhibition of glucosylceramide synthase by PPMP has been shown to abolish the increased phosphorylation of Akt308, GSK-3β, Bad, PRAS40, ribosomal protein S6, and ERK1/2 observed with UGCG overexpression, indicating these effects are UGCG-mediated nih.gov. In prostate cancer cells, PPMP treatment strongly inhibited Akt p-S473 and cell migration nih.gov. Ceramides (B1148491) are also reported to inhibit AKT kinase activity pnas.org.

Induction and Regulation of Autophagic Flux

DL-threo-PPMP has been shown to increase autophagy flux in primary mouse neurons caymanchem.comszabo-scandic.com. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates, crucial for cellular homeostasis and survival nih.gov. Inhibition of glucosylceramide synthase by compounds like DL-threo-PPMP is understood to stimulate autophagy caymanchem.comszabo-scandic.comtargetmol.com. This effect is suggested to occur in an AKT-mTOR-dependent manner, leading to the reduction of aggregated proteins like mutant α-synuclein in neurons nih.gov.

Effects on Cellular Division and Karyokinesis

This compound has been reported to affect cellular division and karyokinesis, particularly in the context of parasitic organisms. D-threo-PPMP, an enantiomer of DL-threo-PPMP, can block karyokinesis and reduce cyst production in Giardia lamblia danaher.commedchemexpress.commedchemexpress.comtargetmol.com. Inhibition of glucosylceramide synthase by PPMP in Giardia lamblia significantly inhibited cytokinesis, leading to the accumulation of partially divided cells nih.govnih.govnih.gov. This suggests a critical role for sphingolipid biosynthesis in the cell division process of this parasite nih.govnih.gov. In Plasmodium, malfunctioning of the parasite-specific tubovesicular network due to sphingolipid analogs like DL-threo-PPMP also appeared to arrest cells at a similar stage of nuclear division nih.govplos.org.

Table 1: Summary of this compound's Biological Effects

| Biological Process | Observed Effect | Affected Organism/Cell Type | Key References |

| Sphingomyelin Synthase Activity | Inhibition | Plasmodium falciparum | medchemexpress.commedchemexpress.comresearchgate.netnih.gov |

| Glucosylceramide Synthase Activity | Inhibition | Various (Mammalian cells, G. lamblia) | danaher.comapexbt.comnih.govoup.com |

| Akt Phosphorylation | Reduction | HEK293, Prostate Cancer Cells | caymanchem.comnih.govnih.gov |

| Ribosomal Protein S6 Phosphorylation | Reduction | HEK293 | caymanchem.comnih.gov |

| Autophagic Flux | Increase | Primary Mouse Neurons | caymanchem.comszabo-scandic.comnih.gov |

| Cytokinesis/Cell Division | Inhibition/Arrest | Giardia lamblia | nih.govnih.govnih.gov |

| Karyokinesis | Blockade | Giardia lamblia | danaher.commedchemexpress.commedchemexpress.comtargetmol.com |

| Parasite Development | Arrest | Plasmodium falciparum | medchemexpress.commedchemexpress.comnih.govplos.org |

Dl Ppmp in Specific Biological and Disease Research Models

Investigations in Oncological Research Models

Research in oncology has explored the impact of DL-Ppmp on cancer cell behavior, particularly concerning drug resistance and lipid metabolism. Inhibition of glucosylceramide synthesis by this compound has been a key area of focus.

Regulation of Multidrug Resistance Phenotypes in Cancer Cell Lines

Multidrug resistance (MDR) in cancer cells is a significant challenge in chemotherapy. Studies have indicated a correlation between cellular drug resistance and alterations in glycosphingolipid metabolism, specifically the accumulation of glucosylceramides in MDR cells researchgate.net. This compound, as an inhibitor of glucosylceramide synthase (GCS), has been investigated for its ability to reverse MDR phenotypes in various cancer cell lines nih.govmedchemexpress.commedchemexpress.com.

Research using the vincristine-resistant KBV200 human cancer cell line demonstrated that this compound could inhibit the expression of both the GCS gene and the mdr1 gene, which encodes for P-glycoprotein, a key mediator of MDR nih.gov. The inhibition of these genes was found to be positively correlated with the concentration of this compound, suggesting a mechanism by which this compound might reverse MDR by interfering with glucosylceramide synthesis and the expression of drug efflux pumps nih.gov.

Another study showed that D-threo-PPMP, an isomer of this compound and a potent inhibitor of glucosylceramide (GlcCer) synthase, decreased MDR1 expression by 70% in KB-V0.01 cells at a concentration of 10 μM over 72 hours medchemexpress.commedchemexpress.com. This indicates that inhibiting GlcCer synthesis can lead to a downregulation of P-glycoprotein, potentially resensitizing resistant cells to chemotherapy agents medchemexpress.commedchemexpress.com.

Table 1 summarizes the observed effects of PPMP on GCS and MDR1 expression in cancer cell lines.

| Cell Line | Treatment | Effect on GCS Expression | Effect on mdr1 Expression | Reference |

| KBV200 | This compound (5-25 µmol/L) | Inhibited (concentration-dependent) | Inhibited (concentration-dependent) | nih.gov |

| KB-V0.01 | D-threo-PPMP (10 µM, 72h) | Decreased by 70% | medchemexpress.commedchemexpress.com |

Alterations in Tumor Glycosphingolipid Profiles

Glycosphingolipids (GSLs) are integral components of cell membranes and are known to be abnormally expressed in many cancers, influencing malignant characteristics such as proliferation, adhesion, invasion, and metastasis researchgate.net. Alterations in GSL profiles are considered a hallmark of cancer researchgate.net.

Inhibiting glucosylceramide synthase with compounds like PPMP leads to changes in the cellular balance of sphingolipids, typically causing an accumulation of ceramide and a decrease in glucosylceramides and more complex GSLs capes.gov.brlouisville.edu. This shift in lipid profile can have significant consequences for cancer cell behavior.

Studies have used PPMP to investigate the role of glycosphingolipid synthesis in cancer cell properties. For instance, treatment of breast cancer cell lines with DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) led to a decrease in the adhesion capacities of these cells in vitro plos.org. This suggests that altered glycosphingolipid profiles, induced by GCS inhibition, can impact cell adhesion, a process critical for tumor progression and metastasis plos.org.

Research has also explored the detailed glycan profiles, including glycosphingolipids, in cancer-associated fibroblasts (CAFs) and tumor cells, and the effect of glycosylation inhibitors like PPMP on these profiles researchgate.net. These studies highlight the complex interplay between GSL synthesis and the tumor microenvironment researchgate.net.

Impact on Cancer Cell Homeostasis and Survival in in vitro Models

The balance between ceramide and glucosylceramide is an important factor in cell survival louisville.edu. Inhibition of glucosylceramide synthase by this compound and its isomers leads to an increase in intracellular ceramide levels capes.gov.brglpbio.com. Ceramide is a bioactive lipid that can induce cell cycle arrest, differentiation, and apoptosis capes.gov.brglpbio.comaacrjournals.org.

L-threo-PPMP, an isomer of this compound and a glucosylceramide synthetase inhibitor, has been shown to inhibit the growth of several breast cancer cell lines, including MCF-7, MDA-MB-468, and SK-BR-3 glpbio.com. This inhibition is associated with damage to cell organelle membranes, increased ceramide concentration, and the induction of apoptosis glpbio.com.

Table 2 shows the half maximal effective concentrations (ED50) of L-threo-PPMP against different breast cancer cell lines.

| Cancer Cell Line | ED50 (µM) | Reference |

| MCF-7 | 4 | glpbio.com |

| MDA-MB-468 | 7 | glpbio.com |

| SK-BR-3 | 6 | glpbio.com |

DL-PDMP, a related ceramide analog that also inhibits glucosylceramide synthase, has been found to preferentially inhibit the growth of primary aneuploid cells and highly aneuploid colorectal cancer cells aacrjournals.org. The anti-proliferative effects of DL-PDMP on aneuploid cells were largely attributed to increased apoptosis aacrjournals.org. While this study focused on DL-PDMP, it supports the concept that inhibiting glucosylceramide synthesis and subsequently increasing ceramide levels can impact cancer cell survival and homeostasis, particularly in cells with chromosomal instability aacrjournals.org.

Role in Parasitology and Infectious Disease Research Models

Beyond cancer research, this compound and related compounds have been investigated for their effects on various parasites, demonstrating potential as antiparasitic agents by targeting sphingolipid metabolism pathways.

Modulation of Plasmodium falciparum Growth and Pathogenesis

Plasmodium falciparum, the causative agent of severe malaria, undergoes significant membrane formation during its growth and development within host erythrocytes nih.gov. Sphingolipid metabolism is known to play a vital role in these processes nih.gov.

DL-threo-PPMP has been identified as an inhibitor of sphingosine (B13886) synthetase in Plasmodium falciparum medchemexpress.commedchemexpress.com. Sphingosine synthetase is an enzyme involved in the parasite's sphingolipid metabolic pathway medchemexpress.commedchemexpress.com. By mimicking the substrate sphingosine, DL-threo-PPMP inhibits the activity of this enzyme, leading to a rapid decrease in its activity medchemexpress.commedchemexpress.com. This inhibition selectively disrupts the interconnected tubular network of tubovesicular membranes (TVMs) in the host cell cytoplasm, which are utilized by the parasite for lipid uptake, and also blocks the proliferation of Plasmodium falciparum medchemexpress.commedchemexpress.comnih.gov.

Studies have shown that sphingolipid pathway modulators, including PPMP, can inhibit the normal growth and development of P. falciparum-infected erythrocytes in vitro nih.gov. Morphological studies suggest that the inhibitory effect begins in the ring stage of the parasite's development nih.gov.

Research has also explored the transcriptional response of P. falciparum-infected erythrocytes to DL-threo-PPMP treatment, observing changes in gene expression profiles compared to untreated parasites nih.gov. This further underscores the impact of this compound on the parasite's cellular processes nih.gov.

Interference with Giardia lamblia Encystation and Stage Differentiation

Giardia lamblia is an intestinal parasite that causes giardiasis. Its life cycle includes a trophozoite stage that replicates in the intestine and a cyst stage that is responsible for transmission conicet.gov.ar. Encystation, the differentiation from trophozoite to cyst, is a critical process for parasite survival and spread conicet.gov.arnih.gov.

PPMP, as a glucosylceramide synthase inhibitor, has been shown to have a potent inhibitory effect on Giardia lamblia in vitro capes.gov.brnih.gov. PPMP treatment has been demonstrated to reduce G. lamblia encystation levels significantly nih.gov. This implies that inhibiting glucosylceramide synthesis targets a cellular process required for parasite differentiation nih.gov.

Further research has indicated that PPMP interferes with the replication and cytokinesis of Giardia trophozoites, which in turn blocks encystation researchgate.netnih.gov. This action has been linked to GCS inhibition and the resulting intracellular ceramide accumulation capes.gov.brresearchgate.net. By blocking karyokinesis and reducing cyst production, PPMP affects essential processes for the parasite's life cycle and transmission medchemexpress.comnih.govnih.gov. These findings suggest that sphingolipid biosynthetic pathways are potential targets for the development of anti-Giardia agents nih.gov.

Table 3 illustrates the effect of PPMP on Giardia lamblia encystation.

| Treatment | Effect on Encystation Levels | Reference |

| PPMP | Reduced to 10% | nih.gov |

Methodological Frameworks for Dl Ppmp Research

Synthetic Chemistry and Analog Development for DL-Ppmp

Synthetic chemistry plays a crucial role in obtaining this compound and creating related compounds to explore structure-activity relationships. This compound (DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a racemic mixture, and its synthesis, as well as that of its analogs, often involves strategies to control stereochemistry. scbt.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of biologically active compounds often necessitates the control of stereochemistry to obtain specific enantiomers or diastereomers, as different stereoisomers can exhibit distinct biological activities. beilstein-journals.orgbioorg.org In the context of compounds like this compound, which contain chiral centers, stereoselective synthetic routes are essential to isolate or synthesize the desired stereoisomer, such as the D-threo form, which has been identified as an active component inhibiting glucosylceramide (GlcCer) synthase. medchemexpress.comgoogle.com Methodologies for stereoselective synthesis in related amino alcohol structures involve the controlled introduction of alcohol and amino groups with the correct stereochemistry. beilstein-journals.org Approaches can include ring-opening reactions of intermediates like aziridines with nucleophiles, where regioselectivity and stereochemical outcomes are carefully controlled. bioorg.org

Design and Evaluation of Structural Analogs

The design and evaluation of structural analogs of this compound are undertaken to understand how modifications to the molecular structure impact its biological activity, particularly its inhibitory effect on GlcCer synthase. This compound and related compounds like PDMP are considered structural analogs of ceramide. oup.com Research has involved the development of amino ceramide-like compounds that inhibit GlcCer synthase, exploring variations such as the length of the fatty acid chain (represented by the palmitoylamino group in this compound). google.com Studies have indicated that compounds with longer fatty acyl groups can be more effective inhibitors. google.com The design process for analogs often involves making targeted changes to the core structure or substituents and then evaluating the synthesized compounds for their inhibitory potency and other relevant biological effects. This systematic modification and testing help to delineate the structural features critical for activity.

Computational and Bioinformatic Approaches

Computational and bioinformatic methods are increasingly integrated into the research of compounds like this compound to analyze large datasets, predict interactions, and identify potential new uses.

in silico Drug Repurposing and Transcriptomic Signature Analysis

In silico drug repurposing utilizes computational methods to identify new therapeutic uses for existing drugs or compounds. Transcriptomic signature analysis is a key component of this approach. It involves analyzing changes in gene expression profiles (transcriptomic signatures) induced by a compound or associated with a disease state. nih.govresearchgate.netmedrxiv.orgresearchgate.net By comparing the transcriptomic signature of a compound like this compound to disease signatures, researchers can identify potential antagonistic relationships, where the compound's effects on gene expression might counteract the changes observed in a disease. medrxiv.org this compound has been subject to transcriptomic analysis to understand its mechanism of action, revealing upregulated genes and enriched pathways associated with its effects. nih.gov Databases like the Connectivity Map (CMap), which contain extensive genomic profiles of cells treated with various compounds, are valuable resources for transcriptomics-based drug repurposing studies. plos.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand (such as this compound or its analogs) when bound to a protein target and to estimate the binding affinity. nih.govbmj.comnih.gov This method is crucial for understanding the molecular interactions between a compound and its biological target, such as GlcCer synthase in the case of this compound. Docking simulations can help visualize how the compound fits into the binding site of the protein and identify key residues involved in the interaction. nih.govbmj.com This information is valuable in the rational design of new analogs with improved binding characteristics. Molecular docking is widely used in drug discovery to screen potential compounds and to analyze protein-ligand interactions. nih.govfrontiersin.org

Gene Set Enrichment and Hierarchical Clustering Methodologies

Gene set enrichment analysis (GSEA) and hierarchical clustering are bioinformatic methods used to analyze gene expression data and identify meaningful biological patterns. GSEA determines whether a predefined set of genes is significantly enriched among genes that are differentially expressed under certain conditions, such as treatment with this compound. nih.govnih.govresearchgate.net This helps to identify the biological pathways or functional categories most affected by the compound. Hierarchical clustering is a method for grouping genes or samples based on the similarity of their expression patterns. nih.govnih.govresearchgate.netresearchgate.netbioscientifica.com In the context of this compound research, hierarchical clustering can be used to group samples treated with the compound and compare them to control samples or to cluster genes that show similar responses to the treatment. This compound has been included in studies utilizing gene-set local hierarchical clustering (GSLHC) to characterize bioactive compounds based on significantly enriched gene sets. nih.gov

Table 1: Research Methodologies Applied to this compound and Related Compounds

| Methodology | Application in this compound Research Context |

| Stereoselective Synthesis | Obtaining specific enantiomers/diastereomers (e.g., D-threo) of this compound and analogs. beilstein-journals.orgbioorg.org |

| Structural Analog Design and Evaluation | Developing and testing modified compounds to understand structure-activity relationships for GlcCer synthase inhibition. google.comoup.comacs.org |

| in silico Drug Repurposing | Identifying potential new therapeutic uses by comparing transcriptomic signatures. nih.govresearchgate.netmedrxiv.orgresearchgate.net |

| Transcriptomic Signature Analysis | Analyzing gene expression changes induced by this compound to understand its mechanism of action. nih.gov |

| Molecular Docking | Predicting binding modes and affinities of this compound and analogs to protein targets like GlcCer synthase. nih.govbmj.comnih.gov |

| Protein-Ligand Interaction Studies | Analyzing the specific molecular interactions between this compound and its target protein. nih.govbmj.comnih.govfrontiersin.org |

| Gene Set Enrichment Analysis (GSEA) | Identifying biological pathways and functional categories affected by this compound treatment. nih.govnih.govresearchgate.net |

| Hierarchical Clustering | Grouping genes or samples based on expression patterns to visualize and analyze transcriptomic data related to this compound. nih.govnih.govresearchgate.netresearchgate.netbioscientifica.com |

Table 2: Detailed Research Findings Examples (Methodology Focus)

| Methodology Applied | Key Finding Example | Source |

| Transcriptomic Signature Analysis (using this compound) | Identified upregulated genes and enriched pathways associated with viral immune response, antigen processing, and presentation of peptides. nih.gov | nih.gov |

| Gene-Set Local Hierarchical Clustering (using this compound) | Characterized this compound based on significantly enriched tags, clustering it with other compounds based on functional profiles. nih.gov | nih.gov |

| Structural Analog Evaluation (Fatty Acid Length) | Compounds with longer fatty acyl groups showed increased effectiveness as GlcCer synthase inhibitors. google.com | google.com |

Advanced Biochemical and Cellular Assays

Advanced biochemical and cellular assays are fundamental to characterizing the effects of this compound at the molecular and cellular levels.

Quantitative enzymatic assays are employed to measure the activity of enzymes involved in sphingolipid metabolism, particularly glucosylceramide synthase (GCS), which is the primary target of this compound scbt.comapexbt.com. These assays typically involve incubating enzyme preparations (such as cell homogenates, microsomes, or recombinant enzymes) with appropriate substrates and measuring the production of reaction products nih.govpnas.org. The presence of this compound at varying concentrations allows researchers to determine its inhibitory potency (e.g., IC50 values) against the target enzyme.

Studies have shown that this compound inhibits GCS activity in various biological samples. For instance, DL-threo-PPMP has been reported to inhibit glucosylceramide synthase by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. caymanchem.com. DL-threo-PPMP has also been shown to inhibit sphingomyelin (B164518) synthase activity in P. falciparum-infected erythrocytes pnas.orgcaymanchem.com.

Interactive Table 1: Inhibitory Effect of DL-threo-PPMP on Glucosylceramide Synthase Activity

| Enzyme Source | DL-threo-PPMP Concentration (µM) | Inhibition (%) |

| MDCK cell homogenates | 20 | 70 |

| Mouse liver microsomes | 20 | 41 |

| Mouse brain homogenates | 20 | 62 |

Note: Data derived from Source caymanchem.com.

These quantitative assays provide crucial data on the direct biochemical interaction between this compound and its target enzymes, helping to establish its mechanism of action as a sphingolipid synthesis inhibitor.

Cellular phenotypic assays are used to assess the downstream effects of this compound-mediated enzyme inhibition on various cellular processes. These assays can reveal how altered sphingolipid metabolism impacts cell behavior, growth, and function capes.gov.brnih.govresearchgate.net.

Assays for cell division, such as MTT assays or direct cell counting, are commonly used to evaluate the effect of this compound on cell proliferation and viability nih.govresearchgate.netnih.gov. This compound has been shown to inhibit cell replication in various cell types, including cancer cells and parasites like Giardia lamblia nih.govresearchgate.netnih.gov. For example, this compound at concentrations ranging from 5 to 25 µmol/L inhibited the expression of the GCS gene in vincristine-resistant KBV200 human cancer cells, affecting multidrug resistance nih.gov. In Giardia lamblia, PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-pro- panol) was found to block in vitro parasite replication in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 3.5 µM nih.govuzh.ch. The inhibition of parasite replication was irreversible at 10 µM PPMP nih.gov. PPMP treatment also interfered with the completion of cell division in Giardia lamblia, specifically the separation of daughter cells, leading to an increase in partially divided cells nih.govresearchgate.net.

Membrane trafficking assays investigate how this compound-induced changes in sphingolipid composition affect the movement of lipids and proteins within the cell capes.gov.brnih.gov. Studies have shown that inhibiting GlcCer synthesis with PPMP can perturb cellular membranes and the endoplasmic reticulum network, leading to aberrant accumulation of membranes in specific cellular regions nih.gov. In Giardia lamblia, PPMP treatment resulted in the accumulation of intracellular membranes, identified as belonging to the ER network, in the caudal area of the parasites nih.gov. Inhibition of GlcCer synthesis has also been shown to perturb clathrin localization and endolysosomal compartments in Giardia lamblia nih.gov.

These phenotypic assays provide insights into the functional consequences of this compound's biochemical activity on cellular processes.

Mass spectrometry-based lipidomics is a powerful technique used to quantitatively analyze the complete spectrum of lipids, including sphingolipids, within cells or tissues treated with this compound nih.gov. This approach allows researchers to precisely measure changes in the levels of specific sphingolipid species, such as ceramide, glucosylceramide, and more complex glycosphingolipids, in response to GCS inhibition nih.govnih.gov.

By comparing the lipid profiles of treated and untreated cells, researchers can confirm the expected increase in ceramide levels and decrease in glucosylceramide and downstream glycosphingolipids following this compound administration capes.gov.brnih.gov. This provides direct evidence of the inhibitor's effectiveness in altering sphingolipid metabolism within a biological system. Quantitative sphingolipidomics using mass spectrometry-based assays allows for the global measurement of distinct sphingolipids and ceramides (B1148491) with different fatty acyl chain lengths or long-chain bases in various biological samples nih.gov. Studies have shown that PPMP treatment leads to decreased cellular levels of GlcCer and accumulation of the ceramide precursor capes.gov.brnih.gov. Metabolic labeling studies combined with techniques like thin-layer chromatography (TLC) and subsequent analysis can also be used to monitor the incorporation of labeled precursors into sphingolipids and observe the effects of PPMP on these metabolic pathways nih.gov.

Interactive Table 2: Effect of PPMP Treatment on Sphingolipid Levels in Giardia lamblia Trophozoites

| Sphingolipid Class | Treatment (10 µM PPMP) | Relative Level (vs Control) |

| Glucosylceramide | With PPMP | Decreased |

| Ceramide | With PPMP | Increased |

Note: Based on findings indicating decreased GlcCer and increased ceramide upon PPMP treatment capes.gov.brnih.gov. Specific quantitative data may vary depending on experimental conditions.

Lipidomics provides a comprehensive view of how this compound perturbs the intricate network of sphingolipid metabolism.

Microscopy techniques, including immunofluorescence and ultrastructural microscopy, are valuable tools for visualizing the cellular localization of sphingolipids and related proteins, as well as observing morphological changes induced by this compound treatment nih.govresearchgate.netelsevier.esmpg.deresearchgate.netresearchgate.net.

Immunofluorescence microscopy uses fluorescently labeled antibodies to pinpoint the location of specific enzymes involved in sphingolipid synthesis or transport, or to visualize the distribution of certain lipid species nih.govresearchgate.net. This can help researchers understand where this compound exerts its effects within the cell. For example, immunofluorescence has been used to examine the patterns of cellular membranes and the endoplasmic reticulum in PPMP-treated cells, revealing the accumulation of membranes in specific areas nih.govresearchgate.net.

Ultrastructural microscopy, such as transmission electron microscopy (TEM), provides high-resolution images of cellular structures, allowing for the detailed examination of morphological changes resulting from altered sphingolipid metabolism elsevier.esmpg.deresearchgate.netresearchgate.netnih.gov. TEM can reveal alterations in membrane organization, organelle morphology, or the accumulation of vesicles or other structures caused by this compound nih.gov. Studies using microscopy have shown that PPMP treatment can induce aberrant accumulation of cellular membranes belonging to the endoplasmic reticulum network nih.gov. Ultrastructural abnormalities following inhibition of GlcCer synthesis have also been reported nih.gov.

These microscopy techniques offer visual evidence supporting the biochemical and cellular effects observed with other methods, providing a more complete picture of this compound's impact on cellular architecture and function.

Future Directions and Perspectives in Dl Ppmp Research

Elucidating Novel Molecular Targets Beyond Glycosphingolipid Biosynthesis

While DL-Ppmp is primarily known for inhibiting glucosylceramide synthase, emerging research suggests potential interactions with other molecular targets. For instance, DL-threo-PPMP has been identified as an inhibitor of sphingosine (B13886) synthetase in Plasmodium falciparum, the parasite responsible for malaria medchemexpress.commedchemexpress.com. This inhibition affects the parasite's sphingolipid metabolism and blocks its proliferation medchemexpress.commedchemexpress.com. Further research is needed to systematically identify and validate other potential molecular targets of this compound and its stereoisomers across different biological systems. This could involve high-throughput screening approaches, affinity-based proteomics, and other unbiased methods to uncover interactions with enzymes, receptors, or other proteins beyond the canonical glycosphingolipid synthesis pathway. Understanding these off-target effects or novel interactions could reveal unexpected biological roles and therapeutic opportunities for this compound.

Exploring the Full Spectrum of Stereoisomer-Specific Biological Activities

This compound exists as a mixture of stereoisomers, specifically the DL-threo and DL-erythro forms ontosight.aisapphirebioscience.commedchemexpress.comcaymanchem.com. Studies have already indicated that different stereoisomers of PPMP can exhibit distinct biological activities and stereochemical specificities aacrjournals.orgnih.gov. For example, threo-PPMP, but not erythro-PPMP, was shown to induce ceramide accumulation and impair axonal growth in cultured neurons nih.gov. Another study demonstrated that L-threo-PPMP and D,L-erythro-PPMP had differing effects on sphingolipid metabolism and synergized with fenretinide (B1684555) cytotoxicity through distinct mechanisms aacrjournals.org. D,L-erythro-PPMP is often used as a negative control for the inhibitory activity of the threo isomers on glucosylceramide synthase caymanchem.com. Future research should focus on the systematic synthesis and isolation of all individual stereoisomers of PPMP and comprehensive evaluation of their specific biological activities across a range of cellular processes and disease models. This includes investigating their effects on different enzymes within the sphingolipid metabolic pathway, their cellular uptake and distribution, and their downstream signaling effects. Understanding the structure-activity relationships of each stereoisomer is crucial for developing more selective and potent compounds for specific therapeutic applications. researchgate.netnih.gov

Development of Advanced Research Tools and Probes Based on this compound Scaffold

The this compound scaffold, with its ability to interact with sphingolipid metabolic enzymes, serves as a valuable basis for developing advanced research tools and probes. Future efforts could focus on synthesizing modified versions of this compound with enhanced properties for specific research applications. This might include the development of fluorescently labeled PPMP analogs to track sphingolipid synthesis and trafficking in live cells, or the creation of photoactivable probes to study protein interactions with GCS or other targets in situ. Additionally, immobilized PPMP derivatives could be useful for affinity purification of interacting proteins, aiding in the identification of novel targets or binding partners. Such advanced tools would provide invaluable capabilities for dissecting the complexities of sphingolipid metabolism and its role in various cellular functions.

Integration with Multi-Omics Approaches for Systems-Level Understanding of this compound Effects

To gain a comprehensive understanding of how this compound affects cellular systems, integrating research with multi-omics approaches is essential. This involves combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics to provide a holistic view of the molecular changes induced by this compound treatment. mdpi.comnih.govomicstutorials.compersistent.comresearchgate.net For example, transcriptomic and proteomic analysis could reveal how this compound affects the expression levels of enzymes and transporters involved in sphingolipid metabolism and other pathways. mdpi.com Metabolomics and lipidomics would provide detailed profiles of changes in various lipid species, including ceramides (B1148491), glucosylceramides, and other complex sphingolipids. nih.govnih.gov Integrating these diverse datasets using bioinformatics and systems biology approaches can help to elucidate the complex regulatory networks influenced by this compound, identify compensatory mechanisms, and uncover unexpected biological consequences of GCS inhibition. omicstutorials.compersistent.comresearchgate.net This systems-level perspective is crucial for understanding the full impact of this compound and predicting its effects in different biological contexts.

Potential for Elucidating Host-Pathogen Interactions and Immune Responses Mediated by Sphingolipids

Sphingolipids play a significant role in the complex interplay between hosts and pathogens, as well as in modulating immune responses. nih.govresearchgate.netresearchgate.netfrontiersin.org Pathogens, including bacteria, fungi, and viruses, can utilize host sphingolipids for their own development and infection, while both host and pathogen sphingolipids are involved in these interactions. researchgate.netfrontiersin.org this compound, by altering sphingolipid metabolism, particularly GlcCer synthesis, can serve as a valuable tool to investigate the role of specific sphingolipids in host-pathogen interactions and immune regulation. researchgate.netxmsyxb.com For instance, research has shown that inhibiting sphingolipid synthesis with DL-threo-PPMP can block the proliferation of Plasmodium falciparum medchemexpress.commedchemexpress.com. Future studies could utilize this compound to explore how host glycosphingolipids influence pathogen entry, replication, and immune evasion. Additionally, investigating the effects of this compound on immune cell function and the production of immune mediators could shed light on the role of sphingolipids in modulating inflammatory and adaptive immune responses during infection. nih.govmdpi.com This research area holds significant potential for identifying novel therapeutic strategies targeting sphingolipid metabolism to combat infectious diseases and modulate immune disorders.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality control : Implement strict NMR and mass spectrometry validation for each batch.

- Synthetic reproducibility : Use automated synthesis platforms for consistent reaction conditions.

- Documentation : Maintain batch-specific metadata (e.g., catalyst lot numbers, purity logs) .

Q. Data Management Considerations

- DMP Requirements : Specify data formats (e.g., .raw for mass spectrometry), metadata standards (e.g., ISA-Tab), and storage protocols (e.g., encrypted cloud backups) in compliance with funder policies .

- Contradiction Analysis : Use version-controlled datasets and statistical tools (e.g., R/Bioconductor) to track experimental variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.